molecular formula C13H22N2O2 B2398955 tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate CAS No. 774225-56-8

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate

Cat. No.: B2398955
CAS No.: 774225-56-8
M. Wt: 238.331
InChI Key: IPQSTKYLMJDRAL-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a cyclohexylmethyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano and cyclohexylmethyl precursor. One common method involves the use of tert-butyl isocyanate and a cyano-cyclohexylmethyl amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes and proteins .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The cyano group and carbamate moiety play crucial roles in the binding interactions and overall inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-(cyclohexylmethyl)carbamate

Uniqueness

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding characteristics compared to other carbamates, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[cyano(cyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQSTKYLMJDRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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